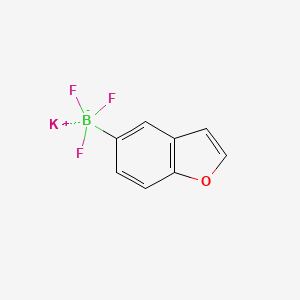

Potassium benzofuran-5-yltrifluoroborate

Description

Properties

Molecular Formula |

C8H5BF3KO |

|---|---|

Molecular Weight |

224.03 g/mol |

IUPAC Name |

potassium;1-benzofuran-5-yl(trifluoro)boranuide |

InChI |

InChI=1S/C8H5BF3O.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5H;/q-1;+1 |

InChI Key |

DGGFBWNEVWIOTC-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)OC=C2)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Overview of the Synthesis Strategy

The synthesis of potassium benzofuran-5-yltrifluoroborate generally proceeds via a multi-step process involving:

- Formation of the benzofuran core through heteroannulation or cyclization.

- Introduction of the trifluoroborate moiety onto the benzofuran scaffold.

- Final purification and characterization.

The core methodology involves either direct functionalization of benzofuran derivatives or the use of organotrifluoroborate precursors in coupling reactions.

Preparation of Benzofuran Core

Method 1: Metal-Free Cyclization of Ortho-Hydroxystilbenes

One-pot synthesis of benzofurans can be achieved via hypervalent iodine-mediated cyclization of ortho-hydroxystilbenes. This method is advantageous for avoiding metal catalysts and employing mild conditions.

- Reagents: Ortho-hydroxystilbenes, hypervalent iodine reagents (e.g., iodobenzene diacetate).

- Conditions: Reflux in suitable solvents (e.g., acetic acid or dichloromethane).

- Outcome: Formation of benzofuran derivatives with high yields.

| Entry | Reagents | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ortho-hydroxystilbene + Iodine reagent | Reflux, 6-12 hours | 70-85 |

Note: This method is versatile and can be adapted for various substitutions on the benzofuran ring.

Functionalization with Trifluoroborate Group

Method 2: Potassium Aryltrifluoroborate Formation from Arylboronic Acids

The most common route involves converting arylboronic acids into potassium aryltrifluoroborates, which can then be coupled with benzofuran derivatives.

- React arylboronic acids with potassium hydrogen fluoride (KHF₂).

- Conditions: Reflux in aqueous or alcoholic solvents.

- Reaction time: 4-8 hours.

- Purification: Recrystallization or filtration.

Ar-B(OH)₂ + KHF₂ → Ar-BF₃K + H₂O

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Arylboronic acid | Reflux in KHF₂ solution | 80-95 |

| Entry | Arylboronic Acid | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Water/KHF₂ | 4 hours | 88 |

| 2 | 4-Methoxyphenylboronic acid | Ethanol/KHF₂ | 6 hours | 85 |

Coupling to Form this compound

Method 3: Coupling of Benzofuran Derivatives with Potassium Aryltrifluoroborates

This involves nucleophilic substitution or coupling reactions facilitated by Lewis acids or other activating agents.

- Combine benzofuran-5-ol or benzofuran-5-carboxylic acid derivatives with potassium aryltrifluoroborate.

- Use a coupling reagent such as silicon tetrachloride (SiCl₄) or other chlorinating agents.

- Conditions: Reflux in inert solvents like toluene, under nitrogen atmosphere.

- Reaction time: 3-6 hours.

- Purification: Silica gel chromatography.

| Entry | Starting Benzofuran Derivative | Coupling Reagent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzofuran-5-ol | SiCl₄ + iPr₂NEt | Reflux, 3 hours | 75 |

- Reagents: Benzofuran-5-ol (0.2 mmol), potassium phenyltrifluoroborate (0.48 mmol), SiCl₄, iPr₂NEt.

- Solvent: Toluene (1 mL).

- Procedure: Under nitrogen, stir at room temperature, then reflux.

- Purification: Silica gel chromatography.

Final Purification and Characterization

The crude product is purified via column chromatography using a mixture of petroleum ether and ethyl acetate (ratio 5:1 to 1:1). Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- X-ray crystallography for definitive structure confirmation.

Summary of Key Data and Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Potassium benzofuran-5-yltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzofuran-5-ylboronic acid.

Reduction: Reduction reactions can convert it into benzofuran derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Benzofuran-5-ylboronic acid.

Reduction: Various benzofuran derivatives.

Substitution: Coupled products with various organic halides

Scientific Research Applications

Potassium benzofuran-5-yltrifluoroborate has several applications in scientific research:

Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of potassium benzofuran-5-yltrifluoroborate involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired coupled product. The benzofuran moiety enhances the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Salts

The reactivity, stability, and applications of potassium trifluoroborates depend critically on their aryl/heteroaryl substituents. Below is a comparative analysis with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Potassium Trifluoroborates

*Calculated based on analogous structures.

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like Potassium 5-formylthiophen-3-yltrifluoroborate and Potassium 2-fluoro-5-formylphenyltrifluoroborate feature EWGs (formyl, fluoro), which polarize the boron-aryl bond, accelerating transmetallation in cross-coupling reactions .

- Benzofuran vs. However, its rigid bicyclic structure may enhance regioselectivity in coupling .

Q & A

Q. What are the optimized synthetic routes for Potassium Benzofuran-5-yltrifluoroborate, and how do reaction parameters influence yield and purity?

Methodological Answer: this compound can be synthesized via hydroboration of halogenated alkenes or by reacting boronic acids with potassium hydrogen difluoride (KHF₂). Key parameters include:

- Hydroboration method : Dichloroborane reacts with haloalkenes (e.g., 5-bromo-1-pentene) followed by KHF₂ treatment, yielding up to 75% with 98% purity (qNMR) .

- Aqueous synthesis : Reaction of benzofuran-5-ylboronic acid with KHF₂ in water, requiring precise pH control (pH 6–7) and low temperatures (0–5°C) to minimize hydrolysis .

Q. Critical Parameters :

Q. How can researchers effectively purify this compound to achieve high purity levels?

Methodological Answer: Purification strategies depend on the synthesis route:

- Hydroboration route : Remove disiloxane byproducts via vacuum distillation or silica gel chromatography .

- Aqueous synthesis : Recrystallize from ethanol/water mixtures (1:3 v/v) to isolate crystalline product. Purity >90% is achievable, confirmed by ¹⁹F NMR (δ -140 to -150 ppm for BF₃⁻) .

Validation : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative purity assessment .

Advanced Research Questions

Q. What strategies enhance the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Ligand selection : Use bulky phosphine ligands (e.g., SPhos or XPhos) to stabilize Pd(0) intermediates and reduce protodeboronation .

- Solvent optimization : Dioxane/water mixtures (4:1) improve solubility and stabilize boronate anions during Suzuki-Miyaura reactions .

- Additives : Include Cs₂CO₃ (2 equiv.) to enhance transmetallation efficiency .

Case Study : In a model reaction with 4-bromotoluene, Pd(OAc)₂/SPhos in dioxane/water achieved 85% yield at 80°C .

Q. How should researchers address contradictory data in cross-coupling reaction yields across different substrates?

Methodological Answer: Contradictions often arise from electronic/steric effects of substituents. Systematic analysis includes:

- Substrate screening : Test electron-deficient (e.g., nitrobenzene) vs. electron-rich (e.g., methoxybenzene) aryl halides.

- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for boronate-Pd interactions .

Example : Steric hindrance at the benzofuran 5-position reduces coupling efficiency by 20–30% compared to para-substituted analogs .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

Methodological Answer:

- Risk assessment : Follow Prudent Practices guidelines for boron compounds:

- Waste disposal : Neutralize boron-containing waste with Ca(OH)₂ to precipitate inert borates .

Documentation : Maintain SDS records (e.g., CAS 888711-62-4 analogs) for emergency response .

Methodological Challenges and Solutions

Q. How can researchers characterize this compound’s stability under varying storage conditions?

Methodological Answer:

- Stability testing : Store samples at -20°C, 4°C, and 25°C for 1–6 months. Monitor decomposition via:

- Optimal conditions : Anhydrous storage under argon at -20°C preserves >95% integrity for 6 months .

Q. What advanced techniques validate the electronic effects of the benzofuran moiety on trifluoroborate reactivity?

Methodological Answer:

- Electrochemical analysis : Cyclic voltammetry (e.g., in 0.1 M Bu₄NPF₆/CH₃CN) measures oxidation potentials linked to boronate nucleophilicity .

- X-ray crystallography : Resolve crystal structures to correlate substituent geometry with reaction rates (e.g., C-B bond lengths <1.6 Å favor transmetallation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.